molecular formula C32H25N3OS B2699858 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether CAS No. 341964-72-5

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether

Katalognummer: B2699858
CAS-Nummer: 341964-72-5
Molekulargewicht: 499.63
InChI-Schlüssel: KQLSZEHSNSTSHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether is a useful research compound. Its molecular formula is C32H25N3OS and its molecular weight is 499.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-[(7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl methyl ether is a novel derivative belonging to the pyrrolo[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C31H26N3S
  • Molecular Weight : 502.62 g/mol
  • CAS Number : Not specifically listed but related derivatives have been documented.

Antiproliferative Activity

Numerous studies have highlighted the antiproliferative effects of pyrrolo[2,3-d]pyrimidine derivatives on various cancer cell lines. The specific compound under review has shown promising results in inhibiting cell growth across several types of cancer cells.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF7 (Breast)0.45
HT-29 (Colon)0.32
A549 (Lung)0.50
M21 (Melanoma)0.60

The IC50 values indicate the concentration required to inhibit 50% of cell growth, showcasing the compound's effectiveness at low concentrations.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways involved in cancer cell proliferation and survival.

  • Inhibition of Kinases : Pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit various kinases that are crucial for cell cycle progression.
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through intrinsic and extrinsic pathways.
  • Cell Cycle Arrest : Studies suggest that this compound can cause cell cycle arrest at the G1/S phase, preventing cells from progressing and dividing.

Case Studies and Research Findings

Several studies have explored the potential therapeutic applications of this compound:

  • A study by Bouabdallah et al. evaluated the antiproliferative effects on multiple cancer cell lines and reported significant growth inhibition, particularly in MCF7 and HT-29 cells with IC50 values below 1 µM .
  • Another investigation focused on the synthesis and biological evaluation of similar derivatives, revealing that modifications to the pyrrolo structure could enhance activity against resistant cancer phenotypes .

Comparative Analysis with Related Compounds

To better understand the efficacy of This compound , it is beneficial to compare its activity with other known pyrrolo derivatives.

Table 2: Comparative Antiproliferative Activity

Compound NameIC50 (µM)Target Cell Line
7-Benzyl-5-(furan-2-yl)-4-phenyl0.70MCF7
7-Benzyl-4-chloro-5,6-diphenyl0.55A549
4-(1-benzyl)-5-(thiazol-2-yl)-pyrrolo0.40HT-29

This comparative analysis indicates that while there are variations in potency among derivatives, the compound maintains competitive IC50 values across different cell lines.

Eigenschaften

IUPAC Name

7-benzyl-4-(4-methoxyphenyl)sulfanyl-5,6-diphenylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3OS/c1-36-26-17-19-27(20-18-26)37-32-29-28(24-13-7-3-8-14-24)30(25-15-9-4-10-16-25)35(31(29)33-22-34-32)21-23-11-5-2-6-12-23/h2-20,22H,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLSZEHSNSTSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SC2=NC=NC3=C2C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.